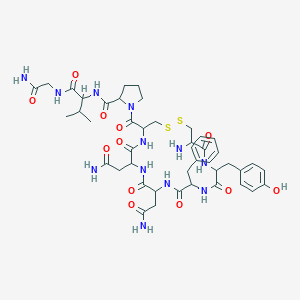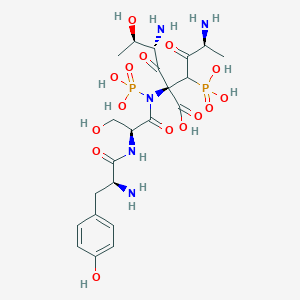
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine, also known as BSK-146, is a novel xanthine derivative that has been synthesized for scientific research purposes. The compound is a potent and selective antagonist of the A2A adenosine receptor, which plays a crucial role in regulating various physiological and pathological processes in the body.
科学的研究の応用
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has been extensively used in scientific research to investigate the role of the A2A adenosine receptor in various physiological and pathological processes. The compound has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, cancer, and inflammation. This compound has also been used to study the effects of adenosine receptor antagonists on the central nervous system, cardiovascular system, and immune system.
作用機序
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine acts as a competitive antagonist of the A2A adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. The A2A receptor is involved in the regulation of various physiological functions, including neurotransmitter release, vasodilation, and immune response. By blocking the A2A receptor, this compound inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological and pathological effects of adenosine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. In vivo studies have shown that this compound improves motor function in animal models of Parkinson's disease and reduces inflammation in models of autoimmune diseases.
実験室実験の利点と制限
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has several advantages as a research tool, including its high potency and selectivity for the A2A adenosine receptor, its stability in biological fluids, and its ability to penetrate the blood-brain barrier. However, the compound also has some limitations, such as its relatively low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine has opened up new avenues for research into the role of the A2A adenosine receptor in various physiological and pathological processes. Some of the future directions for research include the development of more potent and selective A2A receptor antagonists, the investigation of the effects of A2A receptor antagonists on other signaling pathways, and the evaluation of the therapeutic potential of this compound in clinical trials. Additionally, this compound could be used as a tool to study the role of the A2A receptor in other diseases, such as Alzheimer's disease and diabetes.
合成法
The synthesis of (E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine involves several steps, including the reaction of 4-bromobutyl bromide with 4-hydroxystyrene, followed by the reaction of the resulting product with 1,3-diethyl-7-methylxanthine. The final product is obtained through purification and characterization using various techniques, such as NMR spectroscopy and mass spectrometry.
特性
CAS番号 |
155272-07-4 |
|---|---|
分子式 |
C22H27BrN4O3 |
分子量 |
475.4 g/mol |
IUPAC名 |
8-[(E)-2-[4-(4-bromobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H27BrN4O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15H2,1-3H3/b13-10+ |
InChIキー |
ZXLWUYGUMUAQQJ-JLHYYAGUSA-N |
異性体SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCBr)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCBr)C |
同義語 |
(E)-8-(4-(4-bromobutoxy)styryl)-1,3-diethyl-7-methylxanthine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)
